Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable carbonyl compound.
Introduction of Substituents: The ethyl, chlorobutanoyl, and dimethyl groups are introduced through a series of substitution reactions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled reaction conditions, such as using a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-[(4-chlorobutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but with a thiazole ring instead of a thiophene ring.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Contains benzothiazole and benzoxazole rings, offering different biological activities.
4′-Amino-1′H-spiro[cycloheptane-1,2′-naphthalene]-3′-carbonitrile: A spirocyclic compound with potential antitumor properties.
Properties
Molecular Formula |
C13H18ClNO3S |
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Molecular Weight |
303.81 g/mol |
IUPAC Name |
ethyl 2-(4-chlorobutanoylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H18ClNO3S/c1-4-18-13(17)11-8(2)9(3)19-12(11)15-10(16)6-5-7-14/h4-7H2,1-3H3,(H,15,16) |
InChI Key |
MDHHRSMAPJAYST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCCl |
Origin of Product |
United States |
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